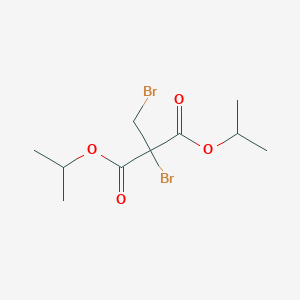
1-(2,2-Diphenylcyclopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylcyclopropyl)urea is an organic compound characterized by a cyclopropyl ring substituted with two phenyl groups and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,2-Diphenylcyclopropyl)urea can be synthesized through several methods. One common approach involves the reaction of 2,2-diphenylcyclopropylamine with an isocyanate or carbamoyl chloride under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Diphenylcyclopropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of urea derivatives with additional functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
1-(2,2-Diphenylcyclopropyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Diphenylcyclopropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-bis[(1S)-2,2-diphenylcyclopropyl]urea: A related compound with two cyclopropyl rings.
Phenylurea derivatives: Compounds with similar urea moieties but different substituents.
Uniqueness: 1-(2,2-Diphenylcyclopropyl)urea is unique due to its specific cyclopropyl and phenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
92965-97-4 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(2,2-diphenylcyclopropyl)urea |
InChI |
InChI=1S/C16H16N2O/c17-15(19)18-14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H3,17,18,19) |
Clé InChI |
FDPYABFNZVKDHW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)


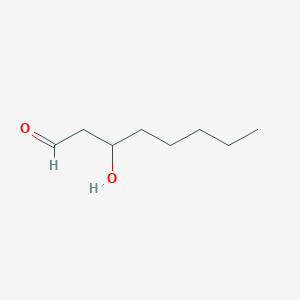

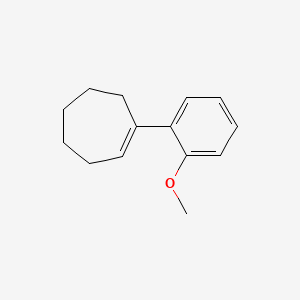
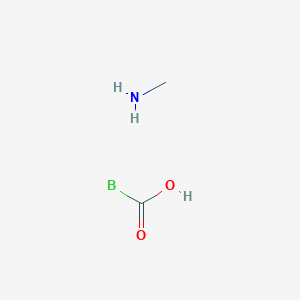
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
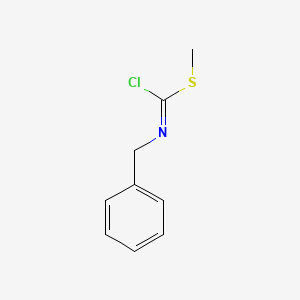
![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
